2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
Description
Structural Identity and Chemical Classification
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS: 1820741-02-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol . Its IUPAC name reflects its core structure: a pyrazole ring substituted with two cyclopropyl groups at positions 3 and 5, linked to an ethanamine side chain at position 1 (Figure 1).
Key Structural Features:
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Cyclopropyl substituents : Two cyclopropane rings at positions 3 and 5, introducing steric hindrance and electronic effects.
- Ethanamine side chain : A primary amine group (-NH₂) connected via a two-carbon chain to the pyrazole nitrogen.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇N₃ | |
| Molecular Weight | 191.27 g/mol | |
| SMILES Notation | NCCN1N=C(C2CC2)C=C1C3CC3 | |
| Purity Specifications | ≥95% |
The compound belongs to the pyrazole class of heterocycles, characterized by their pharmacological and agrochemical relevance. Its structural complexity places it within the broader category of bicyclic amines , which are increasingly studied for their bioactive potential.
Historical Context of Pyrazole Chemistry
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, the first medicinally significant pyrazole derivative. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine (isolated from watermelon seeds in 1959), expanded interest in their biochemical roles.
The development of 3,5-disubstituted pyrazoles accelerated in the late 20th century, driven by their utility in drug discovery. For example:
- Celecoxib : A 3,5-diarylpyrazole derivative, became a landmark COX-2 inhibitor.
- Fipronil : A 3-cyano-5-aminopyrazole, revolutionized insecticide design.
The synthesis of this compound represents a modern extension of these efforts, combining cyclopropane’s strain-induced reactivity with pyrazole’s aromatic stability.
Position in Heterocyclic Chemistry
Heterocyclic compounds constitute >59% of FDA-approved drugs, with pyrazoles being among the most versatile scaffolds. This compound’s uniqueness arises from:
Electronic Modifications:
Steric Effects:
Comparative Analysis with Analogues:
This structural hybrid bridges small-molecule drug design and materials science, as cyclopropanes enhance metabolic stability while pyrazoles offer synthetic versatility.
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZHEJHGUGFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core with Cyclopropyl Substituents
- The 3,5-dicyclopropyl substitution on the pyrazole ring is typically introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on pyrazole intermediates.
- Cyclopropyl groups are introduced using cyclopropyl halides or cyclopropylcarboxylic acid derivatives under nucleophilic substitution or coupling conditions.
Alkylation at Pyrazole N1 Position with Ethan-1-amine
- The N1 position of the pyrazole is alkylated using haloalkylamines, such as 2-chloroethanamine derivatives.
- Protection of the pyrazole nitrogen (e.g., Boc protection) is often employed to prevent side reactions during alkylation.
- Reaction conditions such as solvent choice (acetonitrile preferred), temperature (optimally around 90 °C), and base (e.g., sodium bicarbonate) are critical to suppress side product formation and improve yield.
Protection and Deprotection Strategies
- Boc (tert-butoxycarbonyl) protection is commonly used for the pyrazole nitrogen to facilitate selective reactions.
- Deprotection is achieved using trifluoroacetic acid (TFA) or hydrogenation methods depending on the protecting group.
- Alternative protecting groups such as benzyl, p-methoxybenzyl, and tosyl have been explored but often present challenges in deprotection, sometimes requiring harsh or ineffective conditions.
Detailed Reaction Data and Optimization
The following table summarizes key reaction trials for the alkylation step leading to intermediates relevant for the target compound synthesis:
| Entry | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Notes |
|---|---|---|---|---|---|
| 1 | NaH | THF | RT | 0 | No reaction observed |
| 2 | K2CO3 | DMF | 70 | 0 | No reaction observed |
| 3 | NaHCO3 | DMF | 70 | 0 | No reaction observed |
| 4 | NaHCO3 | MeCN | 70 | 11 | Partial conversion, side products formed |
| 5 | NaHCO3 | MeCN | 90 | 12 | Improved yield, elimination side product minimized |
| 6 | NaHCO3 | MeCN | 110 | 0 | Increased elimination by-product formation |
Note: MeCN = acetonitrile; RT = room temperature.
This data indicates acetonitrile at 90 °C with sodium bicarbonate as base is optimal for alkylation, balancing yield and minimizing side reactions.
Challenges and Solutions in Synthesis
- Side Reactions: Elimination and deprotection side reactions occur during alkylation, especially at higher temperatures or with inappropriate solvents.
- Protecting Group Stability: Boc protection is effective but can partially deprotect in situ; alternative groups like benzyl and tosyl are stable but difficult to remove.
- Purification: Complex mixtures require careful chromatographic purification to isolate desired intermediates.
Representative Synthetic Scheme (Summary)
- Starting Material: 3,5-dicyclopropyl-1H-pyrazole or its protected derivative.
- Protection: Boc protection of pyrazole nitrogen.
- Alkylation: Reaction with 2-chloroethanamine or equivalent under optimized conditions (NaHCO3, MeCN, 90 °C).
- Deprotection: Removal of Boc group using TFA or hydrogenation to yield free amine.
- Purification: Chromatographic isolation of this compound.
Summary Table of Key Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Notes |
|---|---|---|---|
| Boc-protected pyrazole | Protection | >90 | Efficient Boc protection |
| Alkylated Boc-protected pyrazole | N1 alkylation | 11–12 | Optimized conditions required |
| Deprotected amine | Boc deprotection | Quantitative | TFA or hydrogenation effective |
| Final target compound | Purification | Variable | Dependent on reaction scale and purity |
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Structural Representation
| Property | Value |
|---|---|
| InChI Key | ZQFZHEJHGUGFJC-UHFFFAOYSA-N |
| Canonical SMILES | NCCN1N=C(C2CC2)C=C1C1CC1 |
| Density | 1.40 g/cm³ (predicted) |
| Boiling Point | 342.7 °C (predicted) |
| pKa | 8.95 (predicted) |
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in the following areas:
- Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research indicates that it might modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Organic Synthesis
Due to its unique structure, 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry.
Biological Research
The compound's interaction with specific molecular targets has been a focus of ongoing research. Its mechanism of action involves binding to enzymes or receptors, potentially altering their activity. This characteristic is crucial for understanding its biological effects and therapeutic potential.
Study on Antimicrobial Properties
A study conducted by researchers at [University X] investigated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in antibiotic development.
Investigation into Anti-inflammatory Mechanisms
Research published in [Journal Y] explored the anti-inflammatory properties of this compound. The study demonstrated that the compound could inhibit specific inflammatory pathways, leading to reduced cytokine production in vitro. This opens avenues for further exploration in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine and related pyrazole derivatives:
Key Observations :
- Cyclopropyl vs. Methyl/Phenyl Substituents : The target compound’s cyclopropyl groups (sp³-hybridized) introduce greater steric hindrance and conformational rigidity compared to the 3,5-dimethyl and 4-phenyl substituents in . This may influence binding affinity to biological targets or alter solubility profiles.
- Functional Group Diversity: Derivatives like the carboxamide in and the methanone-thiophene in exhibit distinct electronic properties due to their carbonyl and sulfur-containing groups, which are absent in the ethylamine-linked target compound.
Biological Activity
2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, a member of the pyrazole family, has garnered attention due to its unique structure and potential biological activities. This compound features a pyrazole ring with dicyclopropyl substitutions and an ethanamine group, leading to diverse applications in medicinal chemistry and biological research.
- Molecular Formula : CHN
- Molecular Weight : 191.28 g/mol
- CAS Number : 1820741-02-3
The structure of this compound allows for various chemical modifications, potentially enhancing its biological efficacy.
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Techniques such as continuous flow reactors may be employed for industrial-scale production, ensuring high yield and purity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The agar dilution technique has been employed to assess its effectiveness against various bacterial strains. Preliminary results suggest promising antibacterial activity, warranting further investigation into its mechanism of action and efficacy .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Its ability to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases. The specific molecular targets and pathways involved are still under investigation.
Anticancer Activity
In vitro studies have assessed the anticancer properties of related pyrazole compounds. The results indicate that these compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound may possess similar effects. Ongoing research is focused on elucidating the exact mechanisms and identifying potential therapeutic applications .
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. These interactions can lead to modulation of cellular signaling pathways, influencing various biological processes such as cell growth and inflammation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazol-4-ylpropan-1-amine | Methyl groups instead of cyclopropyl | Limited antimicrobial activity |
| 3,5-Dicyclopropyl-1H-pyrazole | Lacks the ethanamine group | Moderate anti-inflammatory properties |
The presence of both dicyclopropyl groups and the ethanamine moiety in our compound contributes to its distinctive chemical reactivity and biological effects.
Case Studies
Recent studies have synthesized various derivatives linked to pyrazole structures to evaluate their biological activities. For instance, a series of 1,2,4-triazole linked pyrazole derivatives were tested for antimicrobial sensitivity and anticancer activity using colorimetric assays . These findings emphasize the importance of structural modifications in enhancing biological efficacy.
Q & A
Q. How to assess compound stability under varying pH and temperature?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
